molecular formula C17H21ClN6O2 B5573858 N-(2-chlorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea

N-(2-chlorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea

Cat. No.: B5573858
M. Wt: 376.8 g/mol
InChI Key: DKPAJRRITZZPAS-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea is a useful research compound. Its molecular formula is C17H21ClN6O2 and its molecular weight is 376.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.1414516 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

Compounds with similar structures have been synthesized and screened for their antibacterial activity. For instance, urea derivatives have been evaluated for their ability to inhibit bacterial DNA polymerase and the growth of Gram-positive bacteria, showing potent antibacterial activity against various organisms and even protecting mice from lethal infections in some cases (Zhi et al., 2005).

Anticancer Activity

Research on urea derivatives has also highlighted their potential in anticancer applications. Compounds structurally similar to the query have demonstrated marked inhibition against various human cancer cell lines, indicating promising anticancer activity. This includes studies on human colon cancer, lung adenocarcinoma, and gastric cancer cell lines, showing significant inhibition of cell proliferation (Huang et al., 2020).

Environmental and Agricultural Applications

Derivatives of urea have been studied for their environmental and agricultural applications, such as the degradation of certain herbicides by microbial action. Aspergillus niger, for example, has been found to degrade chlorimuron-ethyl, a herbicide, through metabolic pathways that involve cleavage of specific chemical bonds in the compound, demonstrating the potential for bioremediation (Sharma et al., 2012).

Herbicidal Activity

Substituted phenyltetrahydropyrimidinones, similar in structural functionality to the compound , have been investigated for their herbicidal activity. These studies have shown that certain substitutions on the phenyl ring can lead to compounds with potent preemergence herbicidal properties, inhibiting carotenoid biosynthesis at specific steps in the pathway (Babczinski et al., 1995).

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN6O2/c18-13-3-1-2-4-14(13)23-17(25)20-6-5-19-15-11-16(22-12-21-15)24-7-9-26-10-8-24/h1-4,11-12H,5-10H2,(H,19,21,22)(H2,20,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPAJRRITZZPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)NCCNC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.